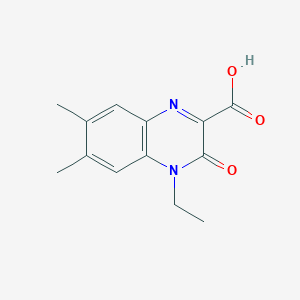
4-Ethyl-6,7-dimethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid
Übersicht
Beschreibung
4-Ethyl-6,7-dimethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid is a heterocyclic compound . It has a molecular formula of C13H14N2O3 . This compound is part of the quinoxaline family, which has been shown to have interesting biological properties, including antiviral, anticancer, and antileishmanial activities .
Molecular Structure Analysis
The molecular structure of 4-Ethyl-6,7-dimethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid consists of a quinoxaline core, which is a bicyclic compound containing two nitrogen atoms in a six-membered ring . The compound also contains ethyl, methyl, and carboxylic acid substituents .Physical And Chemical Properties Analysis
The molecular weight of 4-Ethyl-6,7-dimethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid is 218.21 g/mol . It has a complexity of 364 and a topological polar surface area of 78.8 Ų . The compound has 2 hydrogen bond donors and 4 hydrogen bond acceptors .Wissenschaftliche Forschungsanwendungen
-
Synthesis of Indole Derivatives
- Field : Organic Chemistry
- Application : Indole derivatives are significant in natural products and drugs. They play a main role in cell biology .
- Method : The total synthesis of preparaherquamide, (+)-VM-55599 and premalbrancheamide were started from enone 211 (prepared in gram-scale amounts from 1-tert-butyl 2-ethyl-3-oxopyrrolidine-1,2-dicarboxylate in nine steps with a 37% overall yield) .
- Results : Indole derivatives show various biologically vital properties. Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .
-
Synthesis and Reactions of Quinoxaline Derivatives
- Field : Organic Chemistry
- Application : Quinoxalines and fused ring systems show diverse pharmacological activities .
- Method : Syntheses of quinoxaline derivatives via many different methods of synthetic strategies have been presented .
- Results : Quinoxaline derivatives have different pharmacological activities such as bacteriocides and insecticides, antibacterial, antifungal, antitubercular, analgesic and anti-inflammatory .
-
Antimicrobial Activity
- Field : Pharmacology
- Application : Quinoxaline derivatives have been found to exhibit antimicrobial properties .
- Method : The exact method of application can vary, but it typically involves introducing the quinoxaline derivative to a microbial culture and observing its effects .
- Results : Quinoxaline derivatives have been found to inhibit the growth of various types of bacteria and fungi .
-
Anti-Amoebic and Anti-Proliferative Activity
- Field : Pharmacology
- Application : Some quinoxaline derivatives have been found to exhibit anti-amoebic and anti-proliferative activities .
- Method : The method of application can vary, but it typically involves introducing the quinoxaline derivative to an amoebic culture or a culture of proliferating cells and observing its effects .
- Results : Certain quinoxaline derivatives have been found to inhibit the growth of amoebae and the proliferation of certain types of cells .
-
Antithrombotic Activity
- Field : Pharmacology
- Application : Quinoxalinone derivatives have been patented for their antithrombotic activity .
- Method : The method of application can vary, but it typically involves introducing the quinoxaline derivative to a culture of blood cells and observing its effects .
- Results : Certain quinoxaline derivatives have been found to inhibit the formation of blood clots .
-
Nonsense-Mediated mRNA Decay (NMD) Inhibition
- Field : Molecular Biology
- Application : A tetrahydroquinoxalinyl-thiophenecarboxylate compound has been found to inhibit nonsense-mediated mRNA decay (NMD) in a dose-dependent manner .
- Method : The method of application typically involves introducing the compound to a culture of cells and observing its effects on mRNA stability .
- Results : This compound has been found to enhance the stability of premature termination codon (PTC) mutated p53 mRNA in N417 and HDQP-1 cells .
-
Hypoglycemic and Anti-Glaucoma Activity
- Field : Pharmacology
- Application : Some quinoxaline derivatives have been found to exhibit hypoglycemic and anti-glaucoma activities .
- Method : The method of application can vary, but it typically involves introducing the quinoxaline derivative to a culture of cells and observing its effects .
- Results : Certain quinoxaline derivatives have been found to lower blood sugar levels and reduce intraocular pressure .
-
Antiviral Activity
- Field : Virology
- Application : Quinoxaline derivatives have been found to exhibit antiviral properties .
- Method : The method of application can vary, but it typically involves introducing the quinoxaline derivative to a viral culture and observing its effects .
- Results : Certain quinoxaline derivatives have been found to inhibit the replication of various types of viruses .
-
Cytotoxic with Anticancer and Antitumor Activity
- Field : Oncology
- Application : Quinoxaline derivatives have been found to exhibit cytotoxic properties, making them potential candidates for cancer and tumor treatment .
- Method : The method of application can vary, but it typically involves introducing the quinoxaline derivative to a culture of cancer cells and observing its effects .
- Results : Certain quinoxaline derivatives have been found to inhibit the growth of various types of cancer cells .
- Field : Pharmacology
- Application : Quinoxaline derivatives have been found to exhibit anti-inflammatory and analgesic properties .
- Method : The method of application can vary, but it typically involves introducing the quinoxaline derivative to a culture of cells and observing its effects .
- Results : Certain quinoxaline derivatives have been found to reduce inflammation and pain .
- Field : Virology
- Application : Quinoxaline derivatives have been found to exhibit anti-HIV properties .
- Method : The method of application can vary, but it typically involves introducing the quinoxaline derivative to a culture of HIV-infected cells and observing its effects .
- Results : Certain quinoxaline derivatives have been found to inhibit the replication of HIV .
- Field : Molecular Biology
- Application : Some quinoxaline derivatives have been found to inhibit DNA gyrase, an enzyme that introduces supercoiling into DNA .
- Method : The method of application can vary, but it typically involves introducing the quinoxaline derivative to a culture of cells and observing its effects on DNA supercoiling .
- Results : Certain quinoxaline derivatives have been found to inhibit the activity of DNA gyrase .
Zukünftige Richtungen
Quinoxaline derivatives, including 4-Ethyl-6,7-dimethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid, are a promising area of research in medicinal chemistry . Their potential antiviral properties make them particularly relevant given the ongoing need for new antiviral therapies . Further investigation into the properties and potential applications of these compounds is warranted .
Eigenschaften
IUPAC Name |
4-ethyl-6,7-dimethyl-3-oxoquinoxaline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-4-15-10-6-8(3)7(2)5-9(10)14-11(12(15)16)13(17)18/h5-6H,4H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAAQJHZPQNEVAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C(=C2)C)C)N=C(C1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethyl-6,7-dimethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]-3-ethoxypropan-1-amine](/img/structure/B1392447.png)
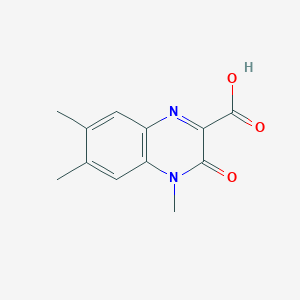
![tert-Butyl 4-oxo-3,5,6,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate](/img/structure/B1392449.png)
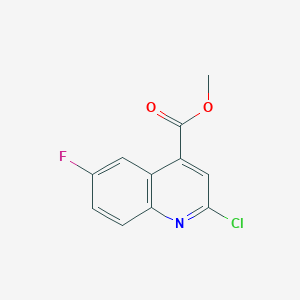
![tert-Butyl [2-({2-amino-4-[(isopropylamino)sulfonyl]phenyl}amino)ethyl]carbamate](/img/structure/B1392452.png)
![Ethyl 3-amino-4-[(2-{[(cyclopentylamino)carbonyl]amino}ethyl)amino]benzoate](/img/structure/B1392453.png)
![3-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carbohydrazide](/img/structure/B1392454.png)
![1,2,3-Trimethyl-1-(2-propen-1-yl)-1h-benz[e]indolium bromide](/img/structure/B1392458.png)
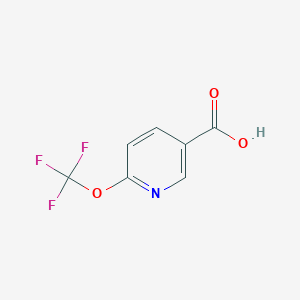
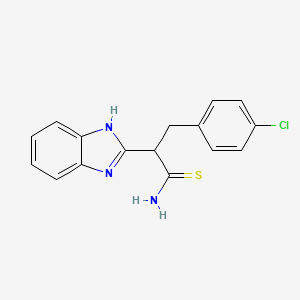
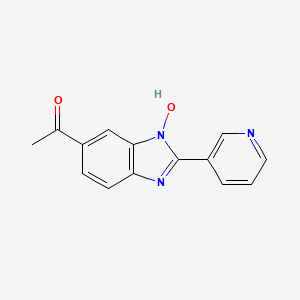
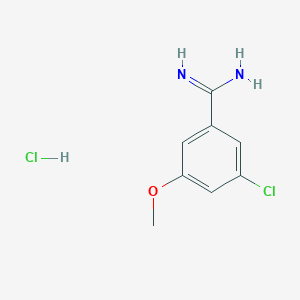
![2-Chloro-5-[methyl(methylsulfonyl)amino]benzoic acid](/img/structure/B1392466.png)
![1-[5-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-yl]piperidine-4-carboxylic acid](/img/structure/B1392470.png)